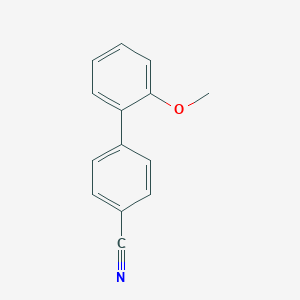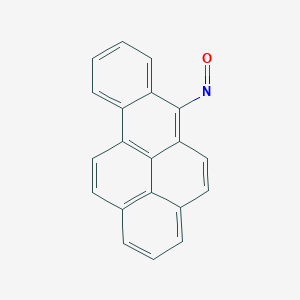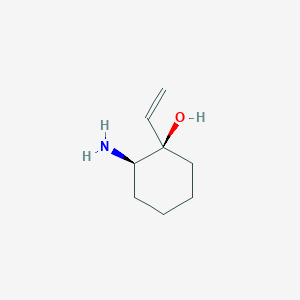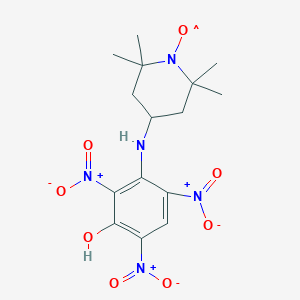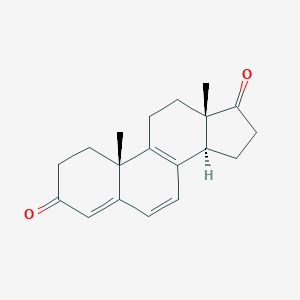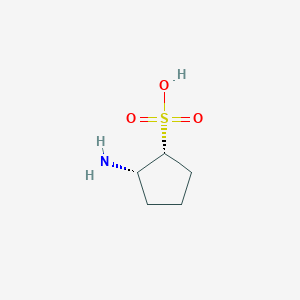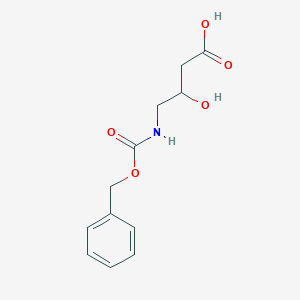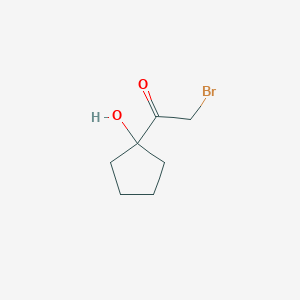
2-Bromo-1-(1-hydroxycyclopentyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(1-hydroxycyclopentyl)ethanone, also known as Bromocyclopentylketone, is a chemical compound that belongs to the class of cyclopentyl ketones. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell survival. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause toxicity in certain cell lines at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. One potential direction is the development of novel anti-cancer drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies to mitigate any potential toxicity.
Synthesemethoden
The synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone can be achieved through several methods. One of the most commonly used methods involves the bromination of cyclopentanone using N-bromosuccinimide (NBS) in the presence of a base such as sodium hydroxide. The resulting bromocyclopentanone is then treated with sodium borohydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
CAS-Nummer |
116633-22-8 |
|---|---|
Molekularformel |
C7H11BrO2 |
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
2-bromo-1-(1-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2 |
InChI-Schlüssel |
UCGOJCQLQLAHFI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=O)CBr)O |
Kanonische SMILES |
C1CCC(C1)(C(=O)CBr)O |
Synonyme |
Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
